molecular formula C10H8INO B8457893 3-iodo-2-Quinolinemethanol

3-iodo-2-Quinolinemethanol

Cat. No.: B8457893
M. Wt: 285.08 g/mol
InChI Key: GXRJXKQNVLHNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-2-Quinolinemethanol is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-iodoquinoline with formaldehyde in the presence of a reducing agent to yield 3-iodo-2-Quinolinemethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-iodo-2-Quinolinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated quinoline derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.

    Reduction: 3-Hydroxyquinoline-2-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-2-Quinolinemethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-iodo-2-Quinolinemethanol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-ylmethanol: Lacks the iodine atom, resulting in different biological activities.

    3-Bromoquinolin-2-ylmethanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and potency.

    2-Hydroxyquinoline: Lacks the hydroxymethyl group, affecting its solubility and biological properties.

Uniqueness

3-iodo-2-Quinolinemethanol is unique due to the presence of both the iodine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

(3-iodoquinolin-2-yl)methanol

InChI

InChI=1S/C10H8INO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2

InChI Key

GXRJXKQNVLHNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisobutyl aluminum hydride in toluene (1M, 652 μL, 0.652 mmol) was added to a stirred solution of a 3:1 mixture of ethyl 3-iodoquinoline-2-carboxylate and 3-methylbutyl 3-iodoquinoline-2-carboxylate (100 mg, 0.297 mmol) in dry THF (3 mL) at 0° C. under N2. The reaction was stirred for 4 h at 0° C. The reaction was quenched with saturated NH4Cl (5 mL) and water (5 mL) and extracted with EtOAc (3×20 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. Sodium borohydride was added to a stirred solution of the crude product in EtOH (3 mL) and the reaction was stirred at room temperature for 20 min. The reaction was diluted with water (10 mL) and extracted with EtOAc (3×20 mL). The combined extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 0-50% EtOAc in hexanes gradient) to afford (3-iodoquinolin-2-yl)methanol, as a colorless solid. Rf=0.88 (50% EtOAc/hexanes). LCMS calc.=286.0; found=286.0 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 8.56 (s, 1H); 8.03 (d, J=8.4 Hz, 1H); 7.74-7.71 (m, 1H); 7.70 (d, J=8.1 Hz, 1H); 7.54 (t, J=7.1 Hz, 1H); 4.90 (br s, 1H); 4.78 (s, 2H).
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3-methylbutyl 3-iodoquinoline-2-carboxylate
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100 mg
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3 mL
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